molecular formula C16H22N2O2 B5401597 1-acetyl-N-(4-ethylphenyl)-4-piperidinecarboxamide

1-acetyl-N-(4-ethylphenyl)-4-piperidinecarboxamide

Cat. No.: B5401597
M. Wt: 274.36 g/mol
InChI Key: FDSWOEALIUNRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4-ethylphenyl)-4-piperidinecarboxamide, also known as Carfentanil, is a synthetic opioid that is structurally similar to fentanyl. It was first synthesized in 1974 by a team of chemists at Janssen Pharmaceutica. Carfentanil is considered to be one of the most potent opioids available, and it is used primarily as a veterinary anesthetic. However, due to its extreme potency, carfentanil has also been used illicitly as a recreational drug and has been associated with a number of overdose deaths.

Future Directions

The future directions for research on 1-acetyl-N-(4-ethylphenyl)-4-piperidinecarboxamide could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .

Properties

IUPAC Name

1-acetyl-N-(4-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-13-4-6-15(7-5-13)17-16(20)14-8-10-18(11-9-14)12(2)19/h4-7,14H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSWOEALIUNRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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